molecular formula C8H14BrN3O B13063911 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13063911
M. Wt: 248.12 g/mol
InChI Key: YHFRHMLJIGIMEG-UHFFFAOYSA-N
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Description

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrazole is subjected to amination using an appropriate amine source.

    Attachment of the Butanol Group: The final step involves the attachment of the 2-methylbutan-2-ol group to the pyrazole ring through a suitable coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylbutan-2-ol group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

4-(3-amino-4-bromopyrazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C8H14BrN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11)

InChI Key

YHFRHMLJIGIMEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C(=N1)N)Br)O

Origin of Product

United States

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